molecular formula C10H8ClF3O2 B14857402 Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate

Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate

Cat. No.: B14857402
M. Wt: 252.62 g/mol
InChI Key: HKHIGOJVJQBIGC-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(chloromethyl)-5-(trifluoromethyl)benzoic acid.

    Esterification: The benzoic acid derivative is then subjected to esterification using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the desired methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms of the ester group.

Scientific Research Applications

Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. The chloromethyl group can act as a reactive site for further chemical modifications, allowing for the design of compounds with tailored biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chloromethyl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 3-(trifluoromethyl)benzoate: Lacks the chloromethyl group, affecting its potential for further chemical modifications.

    Methyl 4-(chloromethyl)-3-(trifluoromethyl)benzoate: Positional isomer with different reactivity and properties.

Uniqueness

Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate is unique due to the presence of both chloromethyl and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(15)7-2-6(5-11)3-8(4-7)10(12,13)14/h2-4H,5H2,1H3

InChI Key

HKHIGOJVJQBIGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCl)C(F)(F)F

Origin of Product

United States

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